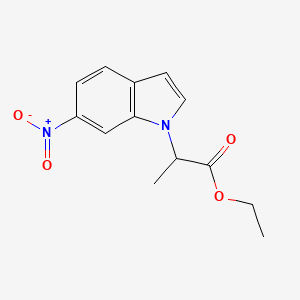

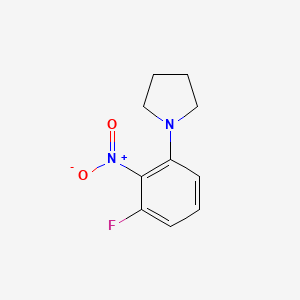

(2-Methylthiazol-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyrimidine ring, and a piperazine ring . The presence of these groups suggests that this compound could have interesting biological activities, as both thiazoles and pyrimidines are found in many biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole and pyrimidine rings, followed by the introduction of the piperazine ring. The exact synthetic route would depend on the specific reactions used and the availability of starting materials .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole, pyrimidine, and piperazine rings would give the molecule a rigid, cyclic structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the thiazole and pyrimidine rings might undergo reactions with electrophiles or nucleophiles, while the piperazine ring might participate in reactions with acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar thiazole and pyrimidine rings might make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

A study on a structurally similar compound, PF-00734200, investigated its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. It highlighted the compound's absorption, circulating radioactivity composition, and major metabolic pathways. This research provides insights into how similar compounds might be metabolized and eliminated from the body (Sharma et al., 2012).

Antimicrobial Activity

Research into the antimicrobial properties of new pyridine derivatives, which are structurally related to the compound , showed variable and modest activity against tested bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).

Synthesis and Potential Therapeutic Applications

A novel series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized, characterized, and screened for in vitro antibacterial activity. Many compounds in this series showed moderate to good antimicrobial activity, indicating their potential as therapeutic agents (Mhaske et al., 2014).

Wirkmechanismus

Target of Action

Similar compounds have been found to targetphosphoinositide 3-kinases (PI3Ks) , which are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

Compounds with similar structures have been found to inhibit pi3ks . PI3Ks are involved in multiple cellular signaling pathways and their inhibition can lead to a decrease in cancer cell proliferation and survival.

Biochemical Pathways

The compound likely affects the PI3K/Akt signaling pathway . This pathway is crucial in cellular quiescence, proliferation, cancer, and longevity. PI3K activation phosphorylates and activates Akt, localizing it in the plasma membrane. Akt can have a number of downstream effects such as activating CREB, inhibiting p27, localizing FOXO in the cytoplasm, activating PtdIns-3ps, and activating mTOR which can lead to protein synthesis.

Pharmacokinetics

Similar compounds have been described as orally bioavailable . This suggests that the compound is well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted. These properties can have a significant impact on the compound’s bioavailability, or the proportion of the drug that enters circulation and is able to have an active effect.

Result of Action

Given its potential role as a pi3k inhibitor, it could lead to decreased cancer cell proliferation and survival .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-methyl-1,3-thiazol-4-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N5OS/c1-9-20-10(7-24-9)13(23)22-4-2-21(3-5-22)12-6-11(14(15,16)17)18-8-19-12/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBQGLDPCNFMQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-[2-(4-chlorophenyl)quinolin-4-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2891272.png)

![2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2891283.png)

![7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2891285.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2891286.png)

![5-benzyl-2-(4-chlorophenyl)-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2891289.png)